4-(3,4-Dimethoxyphenyl)-7-methoxy-2-chromanone
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Overview
Description
4-(3,4-Dimethoxyphenyl)-7-methoxy-2-chromanone is an organic compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-7-methoxy-2-chromanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 7-methoxy-2-chromanone.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 7-methoxy-2-chromanone in the presence of a base such as sodium hydroxide. This reaction forms the desired chromanone derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-7-methoxy-2-chromanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone core to chromanol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanols.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-7-methoxy-2-chromanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-7-methoxy-2-chromanone involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring and the chromanone core play a crucial role in its binding affinity and activity. The compound may exert its effects through antioxidant mechanisms, inhibition of specific enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
- **1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
4-(3,4-Dimethoxyphenyl)-7-methoxy-2-chromanone is unique due to its specific substitution pattern on the phenyl ring and the chromanone core
Properties
CAS No. |
35582-80-0 |
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Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C18H18O5/c1-20-12-5-6-13-14(10-18(19)23-16(13)9-12)11-4-7-15(21-2)17(8-11)22-3/h4-9,14H,10H2,1-3H3 |
InChI Key |
MISQGXCETOHBAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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